Home > Products > Screening Compounds P120223 > [5-(2-CHLOROPHENYL)-3-ISOXAZOLYL][3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE
[5-(2-CHLOROPHENYL)-3-ISOXAZOLYL][3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE -

[5-(2-CHLOROPHENYL)-3-ISOXAZOLYL][3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE

Catalog Number: EVT-3587639
CAS Number:
Molecular Formula: C19H15ClN2O2
Molecular Weight: 338.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Molecular Structure Analysis

The molecular structure of 1-{[5-(2-chlorophenyl)-3-isoxazolyl]carbonyl}-1,2,3,4-tetrahydroquinoline can be deduced from its name and classification as a substituted pyrazinone derivative. It contains a central pyrazinone ring with the following substituents:

Applications
  • Medicinal Chemistry: The compound's structure, containing heterocyclic rings and a chlorine atom, is common in medicinal chemistry for designing molecules with potential biological activity. Further research could explore its interactions with specific enzymes or receptors.

3-(4-[4-([1-(2-chlorophenyl)ethoxy]carbonylamino)-3-methyl-5-isoxazolyl]benzylsulfanyl)propanoic acid (Ki16425)

Compound Description: Ki16425 is a subtype-selective antagonist for EDG-family lysophosphatidic acid receptors (LPA). It exhibits inhibitory effects on LPA-induced responses, particularly through LPA1 and LPA3 receptors. Studies have shown that Ki16425 effectively inhibits LPA-induced guanosine 5'-O-(3-thio)triphosphate binding, LPA receptor binding to membrane fractions, DNA synthesis, and cell migration [, ].

Relevance: While Ki16425 doesn't share the core tetrahydroquinoline structure, it exhibits significant structural similarities to the target compound, 1-{[5-(2-chlorophenyl)-3-isoxazolyl]carbonyl}-1,2,3,4-tetrahydroquinoline. Both compounds feature a 2-chlorophenyl substituted isoxazole ring. The target compound's tetrahydroquinoline moiety suggests potential biological activity related to neurotransmission, particularly involving the glycine site of the NMDA receptor, as seen in other tetrahydroquinoline derivatives []. Ki16425's demonstrated activity as an LPA receptor antagonist, coupled with the shared isoxazole motif, highlights a potential link between these compound classes and their respective biological targets. Further investigation into the structure-activity relationships of these compounds could reveal valuable insights for drug development targeting LPA receptors or the NMDA receptor.

trans-2-Carboxy-5,7-dichloro-4-amidotetrahydroquinolines

Compound Description: This series of compounds, derived from 5,7-dichlorokynurenic acid, act as antagonists at the glycine site of the NMDA receptor []. Optimization of the 4-substituent in this series led to the development of potent NMDA antagonists with nanomolar affinity.

trans-2-Carboxy-5,7-dichloro-4-[[(phenylamino)carbonyl]amino]-1,2,3,4-tetrahydroquinoline (Compound 35)

Compound Description: This specific compound within the trans-2-carboxy-5,7-dichloro-4-amidotetrahydroquinoline series exhibits potent NMDA receptor antagonist activity, with an IC50 of 7.4 nM against [3H]glycine binding and a Kb of 130 nM for blocking NMDA responses in rat cortical slices [].

Os3(CO)10(μ-η2-(quinoline-H))(μ-H)

Compound Description: This organometallic complex features a quinoline ligand coordinated to a triosmium cluster [].

Properties

Product Name

[5-(2-CHLOROPHENYL)-3-ISOXAZOLYL][3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE

IUPAC Name

[5-(2-chlorophenyl)-1,2-oxazol-3-yl]-(3,4-dihydro-2H-quinolin-1-yl)methanone

Molecular Formula

C19H15ClN2O2

Molecular Weight

338.8 g/mol

InChI

InChI=1S/C19H15ClN2O2/c20-15-9-3-2-8-14(15)18-12-16(21-24-18)19(23)22-11-5-7-13-6-1-4-10-17(13)22/h1-4,6,8-10,12H,5,7,11H2

InChI Key

CVLHECIJOSPXBG-UHFFFAOYSA-N

SMILES

C1CC2=CC=CC=C2N(C1)C(=O)C3=NOC(=C3)C4=CC=CC=C4Cl

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)C3=NOC(=C3)C4=CC=CC=C4Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.